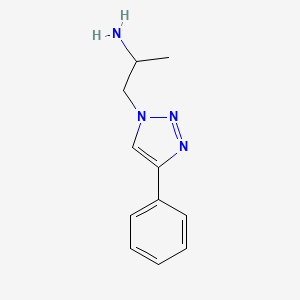![molecular formula C11H17NO2 B13247510 N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13247510.png)
N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[45]decan-8-amine is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and leads to the formation of the desired spirocyclic compound. Another method involves the use of ZnBr2 and Oxone in a mixed solvent of acetonitrile and water, which facilitates the ipso-cyclization of N-(prop-2-yn-1-yl)aniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of mild reaction conditions and readily available reagents makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Cyclocondensation: This reaction involves the formation of spirocyclic structures from linear precursors.
Ipso-Cyclization: This reaction is facilitated by ZnBr2 and Oxone, leading to the formation of spirocyclic compounds.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in cyclocondensation reactions.
ZnBr2 and Oxone: Used in ipso-cyclization reactions.
Acetonitrile and Water: Common solvents for these reactions.
Major Products
The major products of these reactions are spirocyclic compounds, which are of interest due to their potential biological activities and structural uniqueness .
Scientific Research Applications
N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine involves its ability to undergo cyclization reactions, which are facilitated by the presence of specific reagents and conditions. The molecular targets and pathways involved in these reactions are primarily related to the formation of spirocyclic structures .
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylprop-2-yn-1-yl)aniline: Undergoes similar ipso-cyclization reactions.
N-(Penta-2,4-diyn-1-yl)-o-phenylenediamines: Undergoes cyclocondensation reactions.
Uniqueness
N-(Prop-2-YN-1-YL)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various cyclization reactions under mild conditions makes it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-prop-2-ynyl-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H17NO2/c1-2-7-12-10-3-5-11(6-4-10)13-8-9-14-11/h1,10,12H,3-9H2 |
InChI Key |
CEHWJELZNNCKHP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13247430.png)
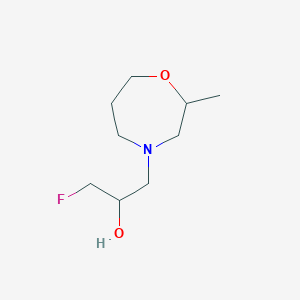
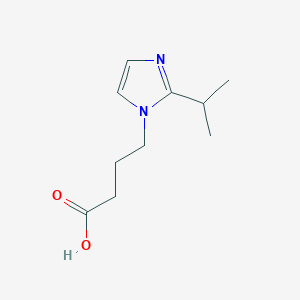
![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
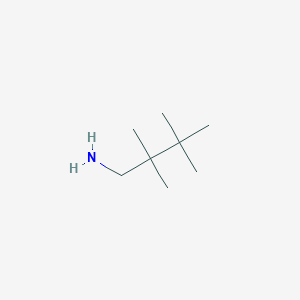
![Octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13247455.png)
![4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13247460.png)
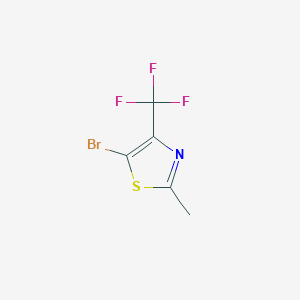
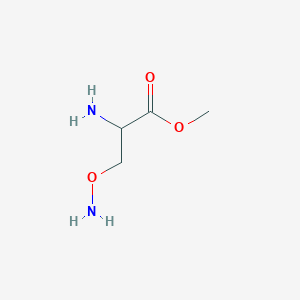
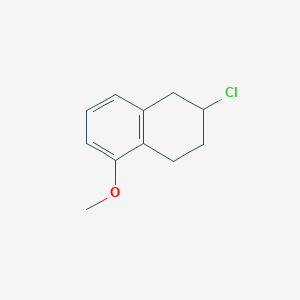
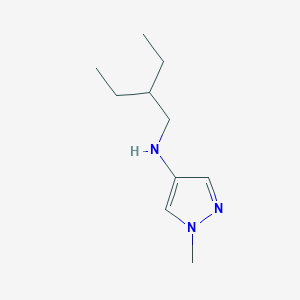
amine](/img/structure/B13247538.png)
![Pentyl[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247544.png)
